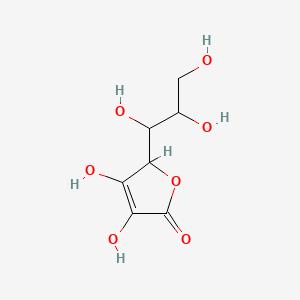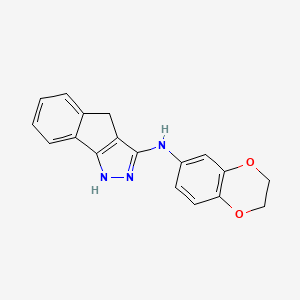
Ido-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido-IN-13, also known as GS-4361, is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. IDO1 is involved in various physiological processes, including immune response modulation, and has been implicated in cancer immune escape mechanisms .
Mecanismo De Acción
Target of Action
Ido-IN-13 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting enzyme that metabolizes the essential amino acid, tryptophan, into downstream kynurenines . This enzyme plays a pivotal role in cancer immune escape .
Mode of Action
This compound, as an inhibitor, interacts with IDO1, preventing it from metabolizing tryptophan into kynurenines . This interaction disrupts the normal function of IDO1, leading to changes in the immune response within the tumor microenvironment .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine and its downstream metabolites . This disruption can lead to a reduction in immunosuppression, which is often associated with the progression of various cancers .
Result of Action
The inhibition of IDO1 by this compound can lead to significant molecular and cellular effects. Most notably, it can disrupt the immunosuppressive environment often found in tumors . By preventing the depletion of tryptophan and the accumulation of kynurenine, this compound can help to restore the immune system’s ability to recognize and eliminate tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors within the body. For instance, the presence of certain cytokines and other signaling molecules can upregulate the production of IDO1 Therefore, the efficacy and stability of this compound could potentially be affected by these factors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ido-IN-13 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole ring, which is a common structural motif in IDO1 inhibitors. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required standards for pharmaceutical applications. This involves stringent quality control measures and the use of advanced technologies to monitor the reaction progress .
Análisis De Reacciones Químicas
Types of Reactions: Ido-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Ido-IN-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: The compound is employed in research on immune modulation and the mechanisms of immune tolerance.
Medicine: this compound is being investigated as a potential therapeutic agent in cancer immunotherapy, where it aims to enhance the immune response against tumors.
Industry: The compound is used in the development of new pharmaceuticals targeting the IDO1 enzyme
Comparación Con Compuestos Similares
INCB024360 (Epacadostat): Another potent IDO1 inhibitor with a different core structure.
NLG919: An imidazole-based IDO1 inhibitor.
PCC0208009: A tetrazole-based IDO1 inhibitor.
Comparison: Ido-IN-13 is unique in its structural composition and binding affinity to the IDO1 enzyme. Compared to other IDO1 inhibitors like INCB024360 and NLG919, this compound has shown higher potency and longer duration of action in preclinical studies. Its unique triazole structure contributes to its enhanced pharmacological activity and stability .
Propiedades
IUPAC Name |
5-[3-(2,3-difluorophenyl)imidazo[1,5-a]pyridin-8-yl]-N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F3N4O/c1-15-21(26(34)32-18-9-7-17(27)8-10-18)12-16(13-30-15)19-5-3-11-33-23(19)14-31-25(33)20-4-2-6-22(28)24(20)29/h2-14H,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPCHYYQRPOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CN3C2=CN=C3C4=C(C(=CC=C4)F)F)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B607653.png)








![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)



